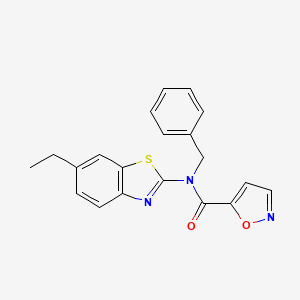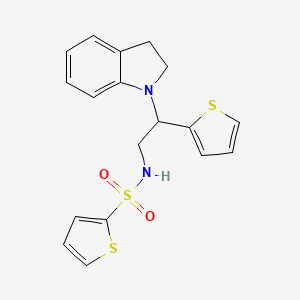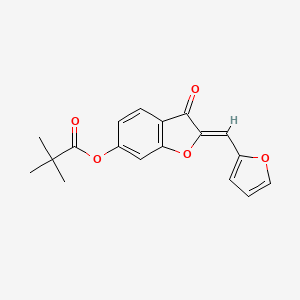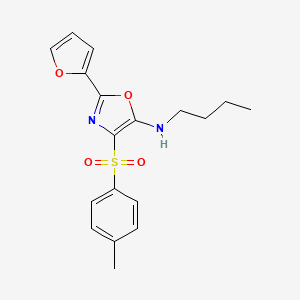![molecular formula C23H30BrNO2S B2655283 4-bromo-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide CAS No. 477890-25-8](/img/structure/B2655283.png)
4-bromo-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a bromine atom, a pentylcyclohexyl group, and a benzenesulfonamide moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide typically involves a Suzuki coupling reaction. This reaction uses 1,8-diiodo-10-methoxyanthracene and 1-bromo-4-(4-pentylcyclohexyl)benzene as starting materials. The reaction is catalyzed by tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] in the presence of sodium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the Suzuki coupling reaction is a well-established method in industrial organic synthesis due to its efficiency and scalability. The reaction conditions, including the choice of catalyst and base, can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide primarily undergoes substitution reactions, particularly in the context of Suzuki coupling. This reaction involves the formation of carbon-carbon bonds between the brominated aromatic ring and other organic groups.
Common Reagents and Conditions
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
Base: Sodium carbonate
Solvent: Typically, an organic solvent like toluene or ethanol is used.
Major Products
The major products of these reactions are typically biaryl compounds, which are formed through the coupling of the brominated aromatic ring with another aromatic or aliphatic group.
Scientific Research Applications
4-bromo-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide has been explored for various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide is primarily based on its ability to participate in substitution reactions. The bromine atom in the compound is a key reactive site, allowing for the formation of new carbon-carbon bonds. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with specific enzymes and receptors in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide
- N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine
- 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one
Uniqueness
This compound is unique due to its specific combination of a brominated aromatic ring and a pentylcyclohexyl group. This structure imparts distinct chemical properties, making it valuable for specific synthetic and research applications .
Properties
IUPAC Name |
4-bromo-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30BrNO2S/c1-2-3-4-5-18-6-8-19(9-7-18)20-10-14-22(15-11-20)25-28(26,27)23-16-12-21(24)13-17-23/h10-19,25H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUAROLDCEWOISI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
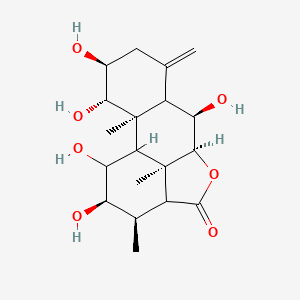
![3-{[1-(2-methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine](/img/structure/B2655203.png)
![6-[(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2655204.png)
![[3-[(2-Methylpropan-2-yl)oxy]cyclobutyl]methanesulfonyl chloride](/img/structure/B2655205.png)
![N,N-dimethyl-N'-[7-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]iminoformamide](/img/structure/B2655207.png)


![2-(6-{[(pyridin-3-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine](/img/structure/B2655211.png)

